2-Chloroethyl stearate

Description

Properties

IUPAC Name |

2-chloroethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBIYHGOHHPBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074451 | |

| Record name | Octadecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-75-1 | |

| Record name | 2-Chloroethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR0460WU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Stearate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloroethyl stearate. The information is intended to support research and development activities by providing key data points, a plausible synthesis protocol, and predicted spectroscopic information.

Chemical Properties and Identifiers

This compound, with the IUPAC name 2-chloroethyl octadecanoate, is the ester of stearic acid and 2-chloroethanol.[1][2] It is a chlorinated fatty acid ester. The following tables summarize its key chemical identifiers and physical properties.

| Identifier | Value |

| IUPAC Name | 2-chloroethyl octadecanoate[2] |

| CAS Number | 1119-75-1[3] |

| Molecular Formula | C₂₀H₃₉ClO₂[4] |

| Molecular Weight | 346.98 g/mol [3] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCl[4] |

| InChI | InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3[5] |

| InChIKey | QLBIYHGOHHPBCC-UHFFFAOYSA-N[5] |

| Physical Property | Value |

| Melting Point | 48.5 °C[6] |

| Boiling Point | 425.2 ± 18.0 °C (Predicted)[3] |

| XLogP3-AA | 9.1[5] |

| Rotatable Bond Count | 19[2] |

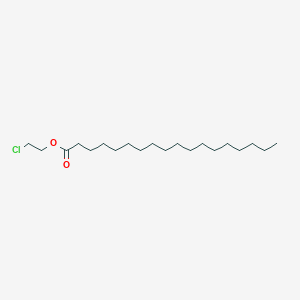

Chemical Structure

The chemical structure of this compound consists of a long, saturated 18-carbon chain from stearic acid linked via an ester functional group to a 2-chloroethyl group.

Caption: Chemical structure of this compound.

Synthesis Protocol (Proposed)

Materials:

-

Stearic acid

-

2-Chloroethanol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as a catalyst

-

Toluene or a similar azeotroping solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine stearic acid (1 equivalent), 2-chloroethanol (1.5-2 equivalents), and a catalytic amount of sulfuric acid or p-TSA (0.01-0.05 equivalents) in toluene.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the stearic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the known structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| ~3.70 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- |

| ~1.65 | Quintet | 2H | -CH₂-CH₂-C(=O)O- |

| ~1.25 | Multiplet | 28H | -(CH₂)₁₄- |

| ~0.88 | Triplet | 3H | CH₃- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester) |

| ~64 | -O-CH₂- |

| ~41 | -CH₂-Cl |

| ~34 | -CH₂-C(=O)O- |

| ~32 | -(CH₂)n- |

| ~29 | -(CH₂)n- (multiple peaks) |

| ~25 | -(CH₂)n- |

| ~23 | -(CH₂)n- |

| ~14 | CH₃- |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| ~720 | C-Cl stretch |

Mass Spectrometry (MS)

| Predicted m/z | Assignment |

| 346/348 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 284 | [M - C₂H₄Cl]⁺ (Loss of chloroethoxy group) |

| 267 | [M - C₂H₄Cl - OH]⁺ |

| 63/65 | [C₂H₄Cl]⁺ |

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or toxicological effects.

References

- 1. This compound | C20H39ClO2 | CID 70707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroethyl myristate [webbook.nist.gov]

- 3. This compound CAS#: 1119-75-1 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. PubChemLite - this compound (C20H39ClO2) [pubchemlite.lcsb.uni.lu]

- 6. 1119-75-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloroethyl stearate. It includes detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the esterification of stearic acid with 2-chloroethanol. Alternative methods, such as a two-step synthesis involving an acyl chloride intermediate, are also viable.

Direct Esterification (Fischer-Speier Esterification)

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating stearic acid with an excess of 2-chloroethanol in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water as it forms can drive the reaction towards the product.[1]

Mechanism: The reaction proceeds through a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic. The alcohol, 2-chloroethanol, then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product, this compound.[1]

Figure 1: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on typical conditions for the esterification of fatty acids.[2][3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add stearic acid (1.0 eq), 2-chloroethanol (5.0-10.0 eq, serving as both reactant and solvent), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq). An inert solvent like toluene can be added to aid in the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer successively with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data for Stearic Acid Esterification

The following table summarizes typical reaction parameters for the esterification of stearic acid with various alcohols, which can serve as a reference for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Reactants | Stearic Acid, Alcohol | [2][3] |

| Molar Ratio (Acid:Alcohol) | 1:5 to 1:15 | [2] |

| Catalyst | H₂SO₄, Montmorillonite KSF/0 | [2][3] |

| Catalyst Loading | 0.25-0.75 mol eq (H₂SO₄), 0.1 w/w (Clay) | [2][3] |

| Temperature | 65°C to 150°C | [2][3] |

| Reaction Time | 4 - 8 hours | [3][4] |

| Yield | >90% (with butanol and KSF/0 catalyst) | [3] |

Two-Step Synthesis via Stearoyl Chloride

An alternative pathway involves the conversion of stearic acid to its more reactive acyl chloride derivative, stearoyl chloride, which then reacts with 2-chloroethanol. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions in the second step.

Step 1: Formation of Stearoyl Chloride Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce stearoyl chloride.

Step 2: Esterification of Stearoyl Chloride The resulting stearoyl chloride is then reacted with 2-chloroethanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Figure 2: Two-step synthesis of this compound via a stearoyl chloride intermediate.

Experimental Protocol: Two-Step Synthesis

-

Stearoyl Chloride Synthesis: In a flask under an inert atmosphere, combine stearic acid (1.0 eq) with thionyl chloride (1.2-1.5 eq). A catalytic amount of dimethylformamide (DMF) can be added. Heat the mixture gently (e.g., 70-80°C) for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude stearoyl chloride.

-

Esterification: Dissolve the crude stearoyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add 2-chloroethanol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting this compound by vacuum distillation or column chromatography.

Transesterification

Transesterification is a potential, though less direct, route for the synthesis of this compound.[5] This process involves reacting an existing stearate ester, such as methyl stearate or ethyl stearate, with 2-chloroethanol in the presence of an acid or base catalyst.[6] The equilibrium is driven by using a large excess of 2-chloroethanol or by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol).[5] This method is particularly useful if a simple alkyl stearate is a more readily available starting material than stearic acid.

Experimental Workflow and Purification

A generalized workflow for the synthesis and purification of this compound is outlined below.

Figure 3: General experimental workflow for the synthesis and purification of this compound.

Purification and Characterization:

-

Purification: Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification on a larger scale. For smaller scales or for achieving very high purity, silica gel column chromatography is effective, typically using a non-polar eluent system like hexane/ethyl acetate.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch (~1740 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (346.98 g/mol ) and fragmentation pattern.[7]

-

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester synthesis by transesterification [organic-chemistry.org]

- 7. This compound CAS#: 1119-75-1 [chemicalbook.com]

An In-depth Technical Guide to 2-Chloroethyl Stearate (CAS 1119-75-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloroethyl stearate (CAS 1119-75-1). The information is curated for professionals in research and drug development who may consider this molecule as a chemical intermediate or a building block for more complex structures.

Core Properties of this compound

This compound, also known as 2-chloroethyl octadecanoate, is the ester of stearic acid and 2-chloroethanol. Its long lipophilic alkyl chain derived from stearic acid combined with the reactive chloroethyl group makes it an interesting bifunctional molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1119-75-1 | [1][2][3] |

| Molecular Formula | C₂₀H₃₉ClO₂ | [1][3] |

| Molecular Weight | 346.98 g/mol | [1] |

| Melting Point | 48.5 °C | [1] |

| Boiling Point | 425.2 ± 18.0 °C (Predicted) | [1] |

| Density | 0.9049 g/cm³ at 49.5 °C | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Insoluble in water, soluble in organic solvents | General knowledge |

Spectral Data (Predicted)

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.3 | t | -O-CH₂ -CH₂Cl |

| ~3.7 | t | -O-CH₂-CH₂ Cl |

| ~2.3 | t | -CH₂ -COO- |

| ~1.6 | m | -CH₂-CH₂ -COO- |

| ~1.2-1.4 | m | -(CH₂)₁₄- |

| ~0.9 | t | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O |

| ~64 | -O-C H₂-CH₂Cl |

| ~42 | -O-CH₂-C H₂Cl |

| ~34 | -C H₂-COO- |

| ~22-32 | -(C H₂)₁₅- |

| ~14 | -C H₃ |

Mass Spectrometry (EI) Fragmentation (Predicted)

| m/z | Fragment |

| 346/348 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 283 | [M - CH₂CH₂Cl]⁺ |

| 267 | [CH₃(CH₂)₁₅COO]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2920, ~2850 | C-H stretching (alkyl) |

| ~1740 | C=O stretching (ester) |

| ~1170 | C-O stretching (ester) |

| ~650 | C-Cl stretching |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of stearic acid with 2-chloroethanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Stearic acid

-

2-Chloroethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add stearic acid, a molar excess of 2-chloroethanol (e.g., 2-3 equivalents), and a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the ester functionality.

Nucleophilic Substitution

The 2-chloroethyl group is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups. This makes this compound a useful intermediate in organic synthesis. For instance, it can react with amines to form amino esters, with thiols to form thioethers, and with other nucleophiles to introduce different functionalities.[4][5]

Reactivity of this compound with nucleophiles.

Potential as a Prodrug Linker

The reactive 2-chloroethyl group suggests that this compound could be explored as a linker in prodrug design. A drug molecule containing a suitable nucleophilic group (e.g., an amine or a thiol) could be attached to the stearate backbone via the chloroethyl linker. The long fatty acid chain could enhance the lipophilicity of the drug, potentially improving its membrane permeability and pharmacokinetic profile. The ester bond could be designed to be cleaved by esterases in vivo, releasing the active drug.

Role in Drug Delivery Systems

Long-chain fatty acid esters are widely used in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can improve the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and provide controlled release. Given its lipidic nature and defined melting point, this compound could potentially be used as a solid lipid matrix component in such formulations. Its reactive handle could also be used to conjugate targeting ligands to the surface of the nanoparticles.

Toxicological Profile and Safety

-

Stearate Esters: Generally, stearate esters have low acute toxicity. For example, 2-ethylhexyl stearate is not classified as hazardous.[6]

-

Chloroethyl Compounds: Some chloroethyl compounds can be alkylating agents and may have associated toxicity. However, the reactivity of the chloroethyl group in this compound is moderate.

It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. A comprehensive toxicological evaluation would be necessary before any in vivo applications.

| Hazard Class | Classification |

| Acute Toxicity (Oral) | Not classified (Data not available) |

| Acute Toxicity (Dermal) | Not classified (Data not available) |

| Skin Corrosion/Irritation | Not classified (Data not available) |

| Serious Eye Damage/Irritation | Not classified (Data not available) |

Conclusion

This compound is a bifunctional molecule with a long lipophilic chain and a reactive chloroethyl group. While detailed experimental data for this specific compound is limited, its properties can be reasonably predicted from related structures. Its synthesis is straightforward via Fischer esterification. The primary value of this compound for researchers and drug development professionals lies in its potential as a versatile chemical intermediate for the synthesis of more complex molecules, as a linker for prodrugs, and as a component in lipid-based drug delivery systems. Further research is warranted to fully characterize its properties and explore its potential in pharmaceutical applications.

References

- 1. This compound CAS#: 1119-75-1 [m.chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Chloromaleic Acid Bis(2-chloroethyl) Ester|RUO [benchchem.com]

- 5. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. acme-hardesty.com [acme-hardesty.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 2-chloroethyl stearate, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines known properties with scientific principles governing analogous long-chain esters to offer a robust predictive assessment. Detailed experimental protocols for determining these properties are also provided to empower researchers in generating specific data.

Physicochemical Properties of this compound

This compound is the ester formed from stearic acid and 2-chloroethanol. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₉ClO₂ | [1] |

| Molecular Weight | 346.98 g/mol | [1] |

| CAS Number | 1119-75-1 | [1] |

| Appearance | Waxy solid (predicted) | General knowledge of long-chain esters |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP (Predicted) | ~8.5 | ChemAxon prediction |

Solubility Profile

Table 2.1: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The long C18 alkyl chain results in a highly hydrophobic molecule that cannot overcome the strong hydrogen bonding network of water.[2][3][4] |

| Ethanol | High | Sparingly soluble to soluble | The presence of a polar hydroxyl group in ethanol allows for some interaction with the ester group, but the long alkyl chain limits high solubility. |

| Methanol | High | Sparingly soluble | Similar to ethanol, but the shorter alkyl chain of methanol may result in slightly lower solubility for a long-chain ester. |

| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can dissolve many organic compounds. |

| Diethyl Ether | Low | Soluble | A common nonpolar solvent for lipids and esters. |

| Chloroform | Low | Very Soluble | A good solvent for a wide range of organic compounds, including lipids and esters. |

| Toluene | Low | Very Soluble | A nonpolar aromatic solvent effective at dissolving lipophilic compounds. |

| Hexane | Low | Very Soluble | A nonpolar aliphatic solvent ideal for dissolving long-chain hydrocarbons and their derivatives. |

A study on a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol noted that the laurate, myristate, palmitate, and stearate derivatives were less soluble than the shorter-chain esters, which aligns with these general principles.[5]

A standard method for determining the solubility of a compound like this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension at the same temperature to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Calculate the original concentration in the supernatant to determine the solubility.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The primary degradation pathways for esters are hydrolysis and thermal decomposition.

Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This process is generally faster than acid-catalyzed hydrolysis.

A study on the hydrolysis of the related compounds 2-chloroethyl palmitate and 2-chloroethyl linoleate in various biological media (artificial gastric and pancreatic juices, liver and intestine homogenates) showed substantial hydrolysis, particularly in the presence of enzymes.[6] This suggests that this compound is also likely to be hydrolyzed under physiological conditions. The presence of the electron-withdrawing chlorine atom on the ethyl group may influence the rate of hydrolysis compared to an unsubstituted ethyl ester.

Objective: To evaluate the rate of hydrolysis of this compound under different pH conditions.

Materials:

-

This compound

-

Buffer solutions of different pH values (e.g., pH 4, 7, 9)

-

Thermostatically controlled incubator or water bath

-

HPLC-UV or GC-MS system

-

Vials and syringes

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, add a small aliquot of the stock solution to a larger volume of each buffer solution to achieve the desired starting concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

Incubate the vials at a constant temperature (e.g., 37 °C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction if necessary (e.g., by adding an equal volume of a mobile phase or a solvent that stops the degradation).

-

Analyze the samples by a validated stability-indicating HPLC or GC method to determine the remaining concentration of this compound.

-

Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., half-life and degradation rate constant).

Long-chain esters are generally thermally stable at ambient temperatures. However, at elevated temperatures, they can undergo decomposition. The presence of the chloroalkyl group might affect the thermal stability compared to simple alkyl esters.

Objective: To determine the thermal decomposition profile and phase behavior of this compound.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

This compound

-

Sample pans (e.g., aluminum)

Procedure for TGA:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Procedure for DSC:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Seal a small, accurately weighed sample (e.g., 2-5 mg) of this compound into a DSC pan. An empty, sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool the sample at a controlled rate.

-

Perform a second heating scan. The data from the second scan is often used to ensure a consistent thermal history.

-

Record the heat flow as a function of temperature to determine melting point, enthalpy of fusion, and any other phase transitions.[7]

While no specific data exists for this compound, compounds with ester functionalities are generally not strong chromophores for absorbing UV-Vis light unless other chromophoric groups are present. However, it is prudent to assess photostability, especially if the compound is to be used in formulations exposed to light.

The ICH guideline Q1B provides a standard for photostability testing.

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

-

Photostability chamber with controlled light (visible and UVA) and temperature.

-

Chemically inert, transparent containers.

-

Dark controls (containers wrapped in aluminum foil).

-

HPLC-UV or other suitable analytical method.

Procedure:

-

Place samples of this compound (as a solid or in solution) in the transparent containers.

-

Prepare dark controls by wrapping identical samples in aluminum foil.

-

Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time intervals, analyze the samples and dark controls for the degradation of this compound and the appearance of any degradation products using a stability-indicating analytical method.

-

Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermally-induced degradation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

- 1. This compound CAS#: 1119-75-1 [chemicalbook.com]

- 2. nagwa.com [nagwa.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lndcollege.co.in [lndcollege.co.in]

- 5. Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

potential in vivo biotransformation of 2-chloroethyl stearate

An In-Depth Technical Guide on the Potential In Vivo Biotransformation of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted in vivo biotransformation of this compound. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on its constituent moieties, 2-chloroethanol and stearic acid, as well as structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug development and toxicological assessment.

Introduction

This compound is an ester formed from 2-chloroethanol and stearic acid. Its presence in biological systems, either as a xenobiotic or a metabolite of other compounds, necessitates an understanding of its metabolic fate. The biotransformation of this compound is predicted to proceed through a primary hydrolysis step, followed by the independent metabolism of the resulting 2-chloroethanol and stearic acid. This guide will explore these potential metabolic pathways in detail, outline relevant experimental protocols for their investigation, and present hypothetical quantitative data based on the metabolism of similar compounds.

Predicted Metabolic Pathways

The in vivo biotransformation of this compound is anticipated to be a multi-step process involving Phase I and Phase II metabolic reactions.

Phase I Metabolism: Hydrolysis

The initial and most significant metabolic transformation of this compound is expected to be the hydrolysis of the ester linkage. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver and intestines.[1][2] This hydrolysis yields two primary metabolites: 2-chloroethanol and stearic acid.[3]

Figure 1: Predicted primary hydrolysis of this compound.

Metabolism of 2-Chloroethanol

Following its release, 2-chloroethanol is expected to undergo further metabolism, primarily through oxidation and conjugation pathways.[4][5]

-

Oxidation: 2-Chloroethanol is oxidized by alcohol dehydrogenase to 2-chloroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to 2-chloroacetic acid.[4][6]

-

Glutathione Conjugation: The reactive intermediate, 2-chloroacetaldehyde, and to a lesser extent 2-chloroacetic acid, can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4] This can lead to the formation of S-(2-hydroxyethyl)glutathione, which can be further metabolized to mercapturic acid derivatives. Another potential metabolite arising from the 2-chloroethyl moiety is thiodiglycolic acid.[7]

Figure 2: Predicted metabolic pathways of 2-chloroethanol.

Metabolism of Stearic Acid

Stearic acid, a common saturated fatty acid, will enter endogenous fatty acid metabolic pathways.[8]

-

Beta-Oxidation: The primary catabolic pathway for stearic acid is mitochondrial beta-oxidation, where it is sequentially broken down into acetyl-CoA molecules for energy production via the citric acid cycle.[9][10][11][12]

-

Desaturation: Stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid, a monounsaturated fatty acid.[1][3][13]

-

Elongation: Stearic acid can also be elongated to form longer-chain saturated fatty acids.[14]

Figure 3: Metabolic fate of stearic acid.

Quantitative Data Summary

Direct quantitative data for the in vivo biotransformation of this compound is not currently available. The following tables present hypothetical data based on studies of structurally similar compounds to provide a framework for potential experimental outcomes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Primary Metabolites

| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| This compound | 5.2 | 1.0 | 15.8 | 2.5 |

| 2-Chloroethanol | 2.1 | 1.5 | 8.4 | 3.0 |

| Stearic Acid | 10.5 | 2.0 | 42.1 | 4.5 |

| 2-Chloroacetic Acid | 0.8 | 2.5 | 4.2 | 5.0 |

| Thiodiglycolic Acid | 0.5 | 4.0 | 3.5 | 6.2 |

Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |

| This compound | 150 | 4.6 |

Experimental Protocols

Investigating the in vivo biotransformation of this compound would involve a combination of in vivo animal studies and in vitro experiments using subcellular fractions.

In Vivo Animal Study Protocol

This protocol outlines a general procedure for an in vivo metabolism study in a rodent model.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week.

-

Dosing: A single dose of this compound (e.g., 100 mg/kg) is administered orally by gavage. A vehicle control group receives the vehicle only.

-

Sample Collection: Blood samples are collected via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Urine and feces are collected over 24 hours using metabolic cages.

-

Sample Preparation:

-

Plasma: Blood is centrifuged to separate plasma. Proteins are precipitated by adding three volumes of ice-cold acetonitrile, followed by centrifugation. The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted for analysis.[15]

-

Urine: Urine samples are centrifuged to remove particulates and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates. Solid-phase extraction (SPE) can be used for cleanup and concentration of metabolites.[16]

-

-

Metabolite Identification and Quantification: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the parent compound and its potential metabolites.[17][18]

Figure 4: General workflow for an in vivo metabolism study.

In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of this compound in human liver microsomes.

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

-

Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.

-

Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance and in vitro half-life.

Cytochrome P450 Inhibition Assay

To determine if this compound or its metabolites inhibit major cytochrome P450 (CYP) enzymes, a cocktail inhibition assay can be performed.[19][20]

-

Incubation: Incubate human liver microsomes with a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence and absence of this compound.

-

Analysis: The formation of the specific metabolites of the probe substrates is measured by LC-MS/MS.

-

Data Interpretation: A decrease in the formation of a specific metabolite in the presence of this compound indicates inhibition of the corresponding CYP isoform.

Conclusion

The in vivo biotransformation of this compound is predicted to be initiated by carboxylesterase-mediated hydrolysis, yielding 2-chloroethanol and stearic acid. These metabolites are then expected to enter their respective well-established metabolic pathways: oxidation and conjugation for 2-chloroethanol, and beta-oxidation, desaturation, and elongation for stearic acid. This guide provides a foundational framework for understanding and investigating the metabolic fate of this compound. The outlined experimental protocols offer a starting point for researchers to generate specific data for this compound, which is crucial for a thorough risk assessment and understanding its potential biological effects. Further research is warranted to confirm these predicted pathways and to obtain quantitative data on the biotransformation of this compound.

References

- 1. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 2. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Stearic acid - Wikipedia [en.wikipedia.org]

- 9. Fatty Acid Metabolism - USMLE Strike | 100% Best Explanation [usmlestrike.com]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aocs.org [aocs.org]

- 13. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. [Detection method of phthalate esters and their metabolites in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroethyl Stearate as a Fatty Acid Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fatty acids to pharmacologically active molecules is a well-established prodrug strategy aimed at enhancing the therapeutic index of parent compounds. This approach leverages the physicochemical properties of lipids to overcome common drug delivery challenges, such as poor aqueous solubility, limited membrane permeability, and rapid metabolism. 2-Chloroethyl stearate, a conjugate of the saturated fatty acid stearic acid and a 2-chloroethyl group, represents a lipophilic entity with potential applications in targeted and controlled drug release. The ester linkage is susceptible to enzymatic hydrolysis by ubiquitous esterases in the body, allowing for the release of a potentially active 2-chloroethyl moiety. This guide provides a comprehensive technical overview of this compound as a fatty acid conjugate, focusing on its synthesis, analytical characterization, and biological evaluation.

Core Concepts of Fatty Acid Conjugation

Fatty acid conjugates are designed to transiently modify the properties of a parent drug, rendering it pharmacologically inactive until it reaches the desired site of action. The primary advantages of this approach include:

-

Increased Lipophilicity: The long alkyl chain of stearic acid significantly increases the lipophilicity of the conjugate, facilitating its passage across biological membranes and enhancing its association with lipid-based drug delivery systems.[1][2][3]

-

Enhanced Bioavailability: By improving absorption and distribution, fatty acid conjugation can lead to higher systemic exposure of the active compound.[2]

-

Targeted Delivery: The lipidic nature of the conjugate can promote its uptake into specific tissues or cells, such as tumor cells that often exhibit an altered lipid metabolism.

-

Sustained Release: The rate of enzymatic cleavage of the ester bond can be modulated to control the release of the active moiety, potentially prolonging its therapeutic effect.[4]

The fundamental principle relies on the enzymatic cleavage of the ester bond by carboxylesterases, which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract, to release the parent drug and the fatty acid.[5]

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1119-75-1 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₃₉ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 347.0 g/mol | --INVALID-LINK-- |

| Melting Point | 48.5 °C | --INVALID-LINK-- |

| Boiling Point | 425.2 ± 18.0 °C (Predicted) | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | 9.1 | --INVALID-LINK-- |

| IUPAC Name | 2-chloroethyl octadecanoate | --INVALID-LINK-- |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of stearic acid with 2-chloroethanol. Two common methods are Fischer esterification and acylation using stearoyl chloride.

Method 1: Fischer Esterification

This acid-catalyzed reaction involves heating stearic acid and an excess of 2-chloroethanol in the presence of a strong acid catalyst.

-

Materials: Stearic acid, 2-chloroethanol, sulfuric acid (or p-toluenesulfonic acid), toluene (or another suitable solvent for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

Dissolve stearic acid in a minimal amount of toluene in a round-bottom flask.

-

Add a molar excess (e.g., 3-5 equivalents) of 2-chloroethanol.

-

Add a catalytic amount of sulfuric acid (e.g., 0.1-0.5 mol%).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

-

Method 2: Acylation with Stearoyl Chloride

This method involves the reaction of stearoyl chloride with 2-chloroethanol in the presence of a non-nucleophilic base.

-

Materials: Stearoyl chloride, 2-chloroethanol, pyridine (or triethylamine), dichloromethane (or another inert solvent), hydrochloric acid (dilute), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator.

-

Procedure:

-

Dissolve 2-chloroethanol and pyridine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Slowly add a solution of stearoyl chloride in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Fatty acid and water-soluble polymer-based controlled release drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Detecting 2-Chloroethyl Stearate in the Environment: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of 2-chloroethyl stearate in environmental samples. Due to the absence of established standard methods for this specific compound, this document outlines a scientifically robust, hypothetical framework based on established analytical principles for similar long-chain fatty acid esters. The guide details protocols for sample collection, extraction from various matrices (water, soil, and sediment), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it addresses data presentation, quality assurance, and the logical workflow of the analytical process. This document is intended to serve as a foundational resource for researchers initiating studies on the environmental presence and fate of this compound.

Introduction

This compound is a long-chain fatty acid ester. While specific data on its environmental prevalence and toxicity are scarce, its chemical structure suggests it may exhibit persistence and bioaccumulation potential, characteristic of other lipophilic organic compounds. The chloroethyl group also raises toxicological concerns. Therefore, the development of sensitive and reliable analytical methods is crucial for assessing its potential environmental impact. This guide outlines a comprehensive analytical approach, adapting established methods for fatty acid ester analysis to the specific properties of this compound.

Analytical Workflow Overview

The overall workflow for the detection of this compound in environmental samples involves several key stages, from sample acquisition to final data analysis. Each step is critical for achieving accurate and reproducible results.

Caption: General analytical workflow for this compound.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for the analysis of this compound in environmental matrices. These protocols are based on established methods for similar analytes and should be validated with appropriate quality control measures before implementation.

Sample Preparation

Proper sample preparation is paramount to ensure the representativeness of the analytical aliquot and the efficiency of the extraction process.

-

Water Samples:

-

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

-

Store samples at 4°C and analyze within 7 days.

-

If suspended solids are present, the sample should be filtered through a glass fiber filter. The filter and filtrate can be analyzed separately to distinguish between dissolved and particle-bound this compound.

-

-

Soil and Sediment Samples:

-

Collect samples using stainless steel tools and store them in glass jars at 4°C.

-

Prior to extraction, air-dry the samples in a clean environment or freeze-dry them.

-

Homogenize the dried sample by grinding and sieving through a 2 mm mesh to ensure uniformity.

-

Extraction Methodologies

The choice of extraction method depends on the sample matrix.

This technique is suitable for extracting non-polar compounds like this compound from aqueous matrices.[1][2][3]

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not expected in the sample, such as 2-chloroethyl palmitate).

-

Add 60 mL of dichloromethane or a similar non-polar solvent.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the organic (bottom) layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL portions of solvent, combining the extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

PLE is an automated technique that uses elevated temperature and pressure to achieve rapid and efficient extractions.[4][5]

-

Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth.

-

Load the mixture into a stainless steel extraction cell.

-

Spike the sample with the internal standard.

-

Extract using a suitable solvent system, such as a mixture of hexane and acetone (1:1, v/v).

-

Set the extraction conditions (e.g., temperature: 100°C, pressure: 1500 psi, static time: 10 minutes, 2 cycles).

-

Collect the extract in a vial for further processing.

This method uses ultrasonic waves to enhance the extraction of analytes from solid matrices.[6][7][8]

-

Weigh 10 g of the homogenized sample into a glass beaker.

-

Spike with the internal standard.

-

Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

-

Decant the solvent into a collection flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts.

Extract Cleanup using Solid-Phase Extraction (SPE)

A cleanup step is often necessary to remove interfering compounds from the raw extract.[9][10]

-

Condition a normal-phase SPE cartridge (e.g., silica gel or Florisil) by passing a non-polar solvent like hexane through it.

-

Concentrate the sample extract to a small volume (approx. 1-2 mL) under a gentle stream of nitrogen.

-

Load the concentrated extract onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute the this compound using a solvent of slightly higher polarity, such as a mixture of hexane and dichloromethane.

-

Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is the preferred method for the separation and detection of semi-volatile organic compounds like this compound.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 20°C/min to 280°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from a standard, but would likely include the molecular ion and characteristic fragments.

-

Data Presentation and Quantification

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Hypothetical Quantitative Data

The following table presents hypothetical data for the recovery and detection limits of this compound in different environmental matrices. Note: This data is for illustrative purposes only, as experimental data for this specific compound is not available in the literature.

| Matrix | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| Spiked Deionized Water | Liquid-Liquid Extraction | 92 | 8 | 0.05 µg/L | 0.15 µg/L |

| Spiked River Water | Liquid-Liquid Extraction | 85 | 12 | 0.1 µg/L | 0.3 µg/L |

| Spiked Sandy Soil | Pressurized Liquid Extraction | 88 | 10 | 1.0 µg/kg | 3.0 µg/kg |

| Spiked Clay Soil | Ultrasonic Extraction | 81 | 15 | 2.5 µg/kg | 7.5 µg/kg |

| Spiked Marine Sediment | Pressurized Liquid Extraction | 78 | 18 | 5.0 µg/kg | 15.0 µg/kg |

Quantification

Quantification is performed using the internal standard method.[11][12] A calibration curve is generated by analyzing standards of this compound at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Mandatory Visualizations

Sample Preparation and Extraction Workflow

Caption: Detailed sample preparation and extraction workflow.

Mass Spectrometry Fragmentation Pathway (Hypothetical)

The mass spectrum of this compound under electron ionization would be expected to show characteristic fragmentation patterns.[13][14][15]

References

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. liquid-liquid extraction (LLE) S - Wastewater Treatment [tidjma.tn]

- 3. liquid-liquid extraction (LLE) S - Wastewater Treatment [tidjma.tn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GCMS Section 6.14 [people.whitman.edu]

Toxicological Profile of 2-Chloroethyl Stearate: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for 2-chloroethyl stearate. While data exists for structurally related compounds, such as other alkyl stearates and chloroethyl-containing molecules, a direct and detailed toxicological profile for this compound cannot be constructed at this time. This document summarizes the limited available information and highlights the critical data gaps that need to be addressed to enable a thorough risk assessment of this compound.

Physicochemical Properties

Basic chemical and physical properties of this compound have been identified.

| Property | Value | Source |

| Molecular Formula | C20H39ClO2 | PubChem[1] |

| Molecular Weight | 346.98 g/mol | ChemicalBook[2] |

| CAS Number | 1119-75-1 | ChemicalBook[2] |

| Melting Point | 48.5 °C (Solvent: ethanol) | ChemicalBook[2] |

| Boiling Point | 425.2±18.0 °C (Predicted) | ChemicalBook[2] |

| Density | 0.9049 g/cm3 (at 49.5 °C) | ChemicalBook[2] |

Toxicological Data: A Critical Gap

Extensive searches for toxicological data on this compound, including acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and reproductive and developmental toxicity, did not yield any specific studies for this compound. The available information is limited to related but distinct chemical entities.

Data on Related Alkyl Stearates

Safety assessments for other alkyl stearates, such as 2-ethylhexyl stearate, have been conducted. For instance, a study on the developmental toxicity of 2-ethylhexyl stearate in rats, following OECD guidelines, established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for embryo-/foetotoxicity, teratogenicity, and maternal toxicity.[3] However, the presence of the chloroethyl group in this compound introduces a reactive functional group that is absent in 2-ethylhexyl stearate, making direct extrapolation of toxicological data inappropriate.

Data on Chloroethyl-Containing Compounds

The toxicological profile of compounds containing the 2-chloroethyl moiety, such as bis(2-chloroethyl) ether, has been documented. A safety data sheet for bis(2-chloroethyl) ether indicates it is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[4] These significant toxicological concerns highlight the potential for toxicity associated with the 2-chloroethyl group. However, the overall toxicological profile of this compound will also be influenced by the stearate portion of the molecule and its specific metabolic fate.

Experimental Protocols and Methodologies

No specific experimental protocols for the toxicological evaluation of this compound were found in the reviewed literature. To assess the safety of this compound, standard toxicological assays would need to be conducted. Below is a generalized workflow that could be adapted for this purpose.

Potential Signaling Pathways of Toxicity

Due to the absence of mechanistic studies on this compound, no specific signaling pathways have been described in the literature. The presence of the alkylating 2-chloroethyl group suggests a potential for covalent binding to cellular macromolecules such as DNA and proteins. This interaction could potentially lead to genotoxicity and cytotoxicity through various mechanisms, including the induction of DNA damage response pathways and apoptosis.

Conclusion and Recommendations

The current body of scientific literature is insufficient to provide an in-depth toxicological profile of this compound. The presence of a reactive chloroethyl group warrants a cautious approach, and its toxicological properties cannot be reliably predicted from data on other stearate esters. To address this critical data gap, a comprehensive toxicological evaluation is recommended, starting with a battery of in vitro assays to assess genotoxicity and cytotoxicity, followed by in vivo studies as indicated by the initial findings. Such data are essential for any meaningful risk assessment and to ensure the safety of researchers and professionals who may handle this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of 2-chloroethyl stearate, a valuable intermediate in organic synthesis. The protocols detailed below are based on the principles of Fischer-Speier esterification and are intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound is a fatty acid ester that incorporates a reactive chloroethyl group, making it a useful bifunctional molecule for further chemical modifications. Its long alkyl chain, derived from stearic acid, imparts lipophilicity, while the chloroethyl moiety can participate in various nucleophilic substitution reactions. This combination of properties makes it a valuable building block in the synthesis of surfactants, plasticizers, and potentially as a precursor for active pharmaceutical ingredients.

The synthesis is achieved through the Fischer esterification of stearic acid with 2-chloroethanol, in the presence of an acid catalyst. This is a reversible reaction, and the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 69.3 | 361 | Irritant. Avoid inhalation of dust. |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | -67.5 | 128.7 | Toxic, flammable. Handle in a fume hood with appropriate PPE. |

| This compound | C₂₀H₃₉ClO₂ | 346.98 | 48.5[1] | 425.2 (Predicted)[1] | Assumed to be an irritant. Handle with care. |

| Sulfuric Acid (Catalyst) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive. Causes severe skin burns and eye damage. |

Experimental Protocol: Fischer Esterification of Stearic Acid with 2-Chloroethanol

This protocol outlines the synthesis of this compound via acid-catalyzed esterification.

Materials and Reagents:

-

Stearic Acid (≥95%)

-

2-Chloroethanol (≥99%)

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, combine stearic acid (1.0 equivalent), 2-chloroethanol (5.0 equivalents), and toluene (approximately 2 mL per gram of stearic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the stearic acid).

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester.

-

Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Final Purification (Optional):

-

For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by GC-MS) | ≥95%[2] |

Note: The typical yield is an estimate based on similar Fischer esterification reactions and may vary depending on the specific reaction conditions and purification methods.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (Ester carbonyl stretch) |

| ~1170 | C-O (Ester stretch) |

| ~2850-2960 | C-H (Alkyl stretch) |

| ~650-750 | C-Cl (Stretch) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Triplet | 2H | -O-CH₂ -CH₂-Cl |

| ~3.7 | Triplet | 2H | -O-CH₂-CH₂ -Cl |

| ~2.3 | Triplet | 2H | -CH₂ -C(O)O- |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂ -C(O)O- |

| ~1.2-1.4 | Multiplet | ~28H | -(CH₂)₁₄- |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: These are predicted spectral data based on the structure of this compound and data from analogous compounds.

Visualizations

Synthesis Workflow

Caption: A logical workflow diagram illustrating the synthesis and purification of this compound.

Fischer Esterification Mechanism

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of stearic acid.

Quality Control Checks

Caption: Key quality control checks for the synthesized this compound.

References

Application Notes and Protocols for the Quantification of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl stearate is an ester of stearic acid and 2-chloroethanol. As a fatty acid ester, its accurate quantification in various matrices is crucial for quality control, safety assessment, and in the study of lipid metabolism. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These protocols are designed to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Analytical Methods Overview

Two primary methods are proposed for the sensitive and selective quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. This method offers high chromatographic resolution and is suitable for the analysis of fatty acid esters.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method ideal for analyzing compounds in complex matrices. This technique provides excellent selectivity through Multiple Reaction Monitoring (MRM).

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in samples that can be readily extracted into an organic solvent.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

-

Add 5 mL of hexane to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean glass test tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumental Conditions

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 300°C.

-

Hold at 300°C for 10 minutes.

-

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (Proposed): m/z 63, 284, 346.

Data Presentation: GC-MS Method

| Parameter | Proposed Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.15 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 85 - 105% |

| Precision (%RSD) | < 15% |

Method 2: Quantification of this compound by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and suitable for the quantification of this compound in complex biological matrices.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-